molecular formula C8H10N2O2 B8501946 2-Amino-6-methoxymethyl-pyridine-3-carbaldehyde

2-Amino-6-methoxymethyl-pyridine-3-carbaldehyde

Cat. No. B8501946
M. Wt: 166.18 g/mol
InChI Key: HGUMDYUNHWOPQF-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a mixture of 2-amino-6-methoxymethyl-pyridine-3-carbaldehyde (57 mg, 0.34 mmol) described in Manufacturing Example 26-1-6 and dichloromethane (2 mL) was added boron tribromide (1.0 mL, 1 M dichloromethane solution, 1.0 mmol) at −78° C., which was stirred for 1 hour at 0° C. The reaction mixture was cooled to −78° C., methanol was added at the same temperature, and the excess reagent was quenched. The reaction mixture was gradually allowed to room temperature and was neutralized by adding an ammonium aqueous solution (28%). Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=4:1) to obtain the title compound (18 mg, 34%).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[C:4]([CH2:10][O:11]C)[N:3]=1.ClCCl.B(Br)(Br)Br>CO>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[C:4]([CH2:10][OH:11])[N:3]=1

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
NC1=NC(=CC=C1C=O)COC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
which was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the excess reagent was quenched
CUSTOM
Type
CUSTOM
Details
was gradually allowed to room temperature
ADDITION
Type
ADDITION
Details
by adding an ammonium aqueous solution (28%)
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:heptane=4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC=C1C=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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